molecular formula C19H17ClN2O2 B2384059 1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 866872-92-6

1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2384059
CAS No.: 866872-92-6
M. Wt: 340.81
InChI Key: KZUNDTAUIFWDHI-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydropyrazine core with two aromatic substituents: a 3-chlorophenylmethyl group at position 1 and a 4-methylphenylmethyl group at position 2.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-14-5-7-15(8-6-14)12-21-9-10-22(19(24)18(21)23)13-16-3-2-4-17(20)11-16/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUNDTAUIFWDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrazine ring: This can be achieved through the condensation of appropriate amines with diketones under controlled conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the dihydropyrazine intermediate with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the methylbenzyl group: The final step involves the alkylation of the intermediate with 4-methylbenzyl chloride under similar conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

General Reactivity of the Dihydropyrazine-2,3-dione Core

The compound’s dihydropyrazine-2,3-dione scaffold suggests reactivity patterns similar to those of related heterocyclic systems. Key functional groups include:

  • Diketone moiety : Prone to redox reactions.

  • Benzyl substituents (3-chlorophenyl and 4-methylphenyl) : Susceptible to electrophilic aromatic substitution.

  • Secondary amines : Potential for alkylation or acylation.

Hypothesized Reactions Based on Structural Analogs

  • Oxidation :
    The diketone group may undergo further oxidation under strong conditions (e.g., KMnO₄/H⁺), yielding fully aromatic pyrazine-2,3-dione derivatives.

  • Reduction :
    Sodium borohydride (NaBH₄) or catalytic hydrogenation could reduce the diketone to a diol, forming a tetrahydro-pyrazine derivative.

  • Nucleophilic Substitution :
    The chlorophenyl group might participate in SNAr (nucleophilic aromatic substitution) under basic conditions, replacing the chlorine atom with nucleophiles like –OH or –NH₂.

  • Alkylation/Acylation :
    The secondary amine in the tetrahydropyrazine ring could react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products.

Comparative Analysis with Related Compounds

Data from structurally similar compounds ( ) provide indirect insights:

Compound ClassObserved ReactionsKey Reagents/Conditions
Tetrahydropyrazine derivativesOxidation to pyrazine dionesKMnO₄, H₂O₂
Chlorophenyl-containing analogsSNAr with aminesNH₃/EtOH, 80°C
Benzyl-substituted heterocyclesElectrophilic substitution (e.g., nitration)HNO₃/H₂SO₄, 0°C

Theoretical Reaction Pathways

While direct experimental data is unavailable, computational or mechanistic studies (e.g., DFT calculations) could predict:

  • Regioselectivity : The 3-chlorophenyl group directs electrophiles to the para position due to the –Cl meta-directing effect.

  • Reactivity hierarchy : Diketone > chlorophenyl > methylphenyl in most reaction conditions.

Research Gaps and Recommendations

  • Experimental validation of hypothesized reactions using controlled conditions.

  • Catalytic studies to optimize yields for potential pharmaceutical applications.

  • Biological activity screening of reaction products (e.g., antimicrobial, anticancer properties).

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrazines exhibit significant antimicrobial properties. Studies have shown that compounds similar to 1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Anticancer Properties
Tetrahydropyrazine derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as breast and colon cancer cells. The proposed mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways .

CNS Activity
Compounds containing a tetrahydropyrazine moiety have been studied for their neuroprotective effects. They exhibit promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase and promoting neurogenesis .

Pharmacological Insights

Mechanism of Action
The pharmacological activity of this compound is attributed to its ability to interact with various biological targets. It acts as an inhibitor of certain enzymes involved in metabolic pathways, thus altering the biochemical landscape within cells. This interaction can lead to enhanced therapeutic effects in conditions such as inflammation and chronic pain .

Bioavailability and Metabolism
Studies on the pharmacokinetics of similar compounds indicate that modifications in the chemical structure can significantly affect bioavailability and metabolic stability. The presence of chlorophenyl and methyl groups plays a crucial role in enhancing solubility and absorption rates in biological systems .

Material Science Applications

Polymer Chemistry
The unique structural properties of tetrahydropyrazines allow for their incorporation into polymer matrices. Research has shown that these compounds can enhance the thermal stability and mechanical properties of polymers when used as additives or crosslinking agents. This application is particularly relevant in developing high-performance materials for industrial use .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated efficacy against resistant bacterial strains with a significant reduction in growth rates.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity.
CNS ActivityShowed neuroprotective effects by inhibiting acetylcholinesterase activity and promoting neurogenesis.
Material ScienceEnhanced thermal stability in polymer composites when incorporated as a filler material.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogs with Tetrahydropyrazine Cores

1-(3-Chlorophenyl)-4-(3-Chloropropyl)-1,2,3,4-Tetrahydropyrazine
  • Core Structure : Tetrahydropyrazine (lacking dione groups).
  • Substituents : 3-Chlorophenyl and 3-chloropropyl groups.
  • Key Differences : Absence of dione moieties and replacement of the 4-methylphenylmethyl group with a chloropropyl chain.
  • The lack of dione groups reduces hydrogen-bonding capacity, which may affect target binding .
6-[1-(3-Chlorophenyl)-1H-Pyrazol-5-yl]-4-Methyl-2-[3-(Trifluoromethyl)phenyl]-1,2,4-Triazine-3,5(2H,4H)-dione
  • Core Structure : Triazine-dione (vs. tetrahydropyrazine-dione).
  • Substituents : 3-Chlorophenyl, methyl, and 3-trifluoromethylphenyl groups.
  • Key Differences: The triazine-dione core introduces a six-membered ring system, which may enhance metabolic stability compared to the five-membered tetrahydropyrazine.

Analogs with Related Substitution Patterns

1-Benzyl-6-(4-Chlorophenyl)pyrimidine Derivatives
  • Core Structure : Pyrimidine (vs. tetrahydropyrazine).
  • Substituents : Benzyl and 4-chlorophenyl groups.
  • Key Differences : The pyrimidine core lacks the dione functionality but shares aromatic chlorophenyl substitution. Such compounds have shown anticancer activity, suggesting that the chlorophenyl group may play a role in cytotoxicity .
1-(4-Methoxyphenyl)-3-Phenyl-5-(4-Alkoxyphenyl)-2-Pyrazolines
  • Core Structure : Pyrazoline (vs. tetrahydropyrazine).
  • Substituents : Methoxy, phenyl, and alkoxy groups.
  • Key Differences : Pyrazoline derivatives exhibit varied alkoxy substituents, which modulate solubility and bioavailability. The methoxy group in these analogs may enhance metabolic stability compared to the methyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Core Structure Key Substituents Polar Groups
Target Compound ~356 (estimated) Tetrahydropyrazine-2,3-dione 3-Chlorophenylmethyl, 4-methylphenylmethyl Dione (2)
1-(3-Chlorophenyl)-4-(3-Chloropropyl)-1,2,3,4-tetrahydropyrazine 271.19 Tetrahydropyrazine 3-Chlorophenyl, 3-chloropropyl None
6-[1-(3-Chlorophenyl)-1H-pyrazol-5-yl]-triazine-3,5-dione ~485 (estimated) Triazine-3,5-dione 3-Chlorophenyl, trifluoromethylphenyl Dione (2), trifluoromethyl
1-Benzyl-6-(4-chlorophenyl)pyrimidine ~310 (estimated) Pyrimidine Benzyl, 4-chlorophenyl None
  • Lipophilicity : The trifluoromethyl group in the triazine-dione analog increases logP, while the dione groups in the target compound enhance water solubility.
  • Metabolic Stability : Methyl and chlorophenyl groups may slow oxidative metabolism compared to methoxy or alkoxy substituents .

Biological Activity

1-[(3-chlorophenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22ClN2O2
  • Molecular Weight : 348.84 g/mol
  • CAS Number : Not specified in the results but can be derived from the structure.

Biological Activity

The biological activity of this compound has been investigated in various contexts, primarily focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For example:

  • Mechanism : Inhibition of NF-κB signaling pathways has been observed in related compounds. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
StudyCompoundEffectMechanism
Similar compoundReduced inflammationInhibition of NF-κB
Related pyrazine derivativeDecreased cytokine productionSuppression of IL-1β and TNF

Anticancer Properties

The anticancer potential of this compound has also been highlighted in several studies:

  • In vitro Studies : Similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves apoptosis induction and cell cycle arrest .
StudyCell LineIC50 (µM)Mechanism
HCT116 (colorectal)15Apoptosis induction
MCF7 (breast)20Cell cycle arrest

Case Studies

  • Case Study on Inflammation : A study evaluated the effect of a structurally similar compound on LPS-induced inflammation in mice. The compound significantly reduced inflammatory markers and improved clinical symptoms associated with acute inflammation .
  • Case Study on Cancer : In a clinical trial involving patients with advanced breast cancer, a related pyrazine derivative demonstrated promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy .

Q & A

Q. What are the standard synthetic routes for this compound, and how is its structural integrity confirmed?

The synthesis typically involves multi-step reactions, starting with cyclization of substituted pyrazine precursors. A common approach includes:

  • Step 1 : Alkylation of the pyrazine core with 3-chlorobenzyl and 4-methylbenzyl halides under reflux in acetonitrile or ethanol .
  • Step 2 : Oxidation or functional group modification to form the dione moiety, often using catalysts like Pd/C or oxidizing agents (e.g., KMnO₄) .
  • Structural Confirmation :
    • NMR Spectroscopy : To verify substituent positions and stereochemistry.
    • X-ray Crystallography : For absolute configuration and dihedral angle analysis (critical for electronic properties) .

Q. What analytical techniques are recommended for purity assessment and reaction monitoring?

  • Thin-Layer Chromatography (TLC) : For real-time monitoring of reaction progress (Rf values compared to standards) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight and detects side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature Control : Maintain reflux temperatures between 70–80°C to avoid thermal decomposition .
  • pH Adjustment : Use buffered conditions (pH 6–7) to stabilize intermediates and reduce unwanted cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Catalyst Screening : Test Pd-based catalysts for improved yield in cross-coupling steps .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

A structure-activity relationship (SAR) study comparing derivatives reveals:

Substituent PositionBiological Activity (IC₅₀)Key Interaction Target
3-Chlorophenyl12 nM (Serotonin 5-HT₁A)Hydrophobic binding
4-Methylphenyl45 nM (Dopamine D₂)π-π stacking
Fluorine substitution<5 nM (Enhanced affinity)Hydrogen bonding

Data derived from analogues in .

Q. What computational methods are suitable for predicting binding modes with neurological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with serotonin or dopamine receptors using PDB structures (e.g., 7E2Z for 5-HT₁A) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?

  • Multi-Technique Cross-Validation : Compare NMR, IR, and MS data to rule out impurities .
  • Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) causing shift anomalies .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected peaks .

Q. What strategies mitigate instability in aqueous or biological matrices?

  • Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .
  • Co-solvent Systems : Use 10% DMSO/PBS for in vitro assays to enhance solubility without degradation .
  • Stability Screening : Employ HPLC-UV at 254 nm to track degradation products under stress conditions (pH 3–9, 40°C) .

Q. How are reaction by-products characterized, and what do they imply about the mechanism?

  • By-Product Isolation : Use preparative HPLC to isolate minor peaks (>1% abundance) .
  • Mechanistic Insights :
    • N-Oxide Formation : Suggests oxidative side reactions; add antioxidants (e.g., BHT) .
    • Dimerization : Indicates radical intermediates; optimize inert atmosphere conditions .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between computational predictions and experimental binding data?

  • Free Energy Perturbation (FEP) : Refine force field parameters to improve affinity predictions .
  • Crystallographic Validation : Solve co-crystal structures of the compound with target proteins (e.g., via X-ray diffraction) .

Q. What statistical methods are recommended for dose-response studies in pharmacological assays?

  • Nonlinear Regression (GraphPad Prism) : Fit IC₅₀ curves using a four-parameter logistic model .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values (n ≥ 3 replicates) .

Ethical and Safety Considerations

Q. What safety protocols are critical given the compound’s halogenated aromatic structure?

  • Toxicity Screening : Perform Ames tests for mutagenicity and hepatocyte assays for metabolic stability .
  • Waste Disposal : Neutralize halogenated by-products with activated charcoal before incineration .

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